(R)-(-)-1,1'-Bi-2-naphthyl ditosylate
Description
(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene (CAS: 137568-37-7) is a chiral binaphthalene derivative featuring two p-toluenesulfonyloxy (tosyl) groups at the 2 and 2' positions of the naphthalene rings. The tosyl groups act as excellent leaving groups, making this compound a critical intermediate in asymmetric synthesis and nucleophilic substitution reactions . Its R-configuration ensures enantioselectivity in applications such as chiral ligand preparation or stereospecific transformations. The compound’s molecular formula is C₃₄H₂₈S₂O₆, with a molecular weight of 596.71 g/mol, distinguishing it from lighter analogs like dimethoxy or methoxymethoxy derivatives .
Properties
CAS No. |
137568-37-7 |
|---|---|
Molecular Formula |
C34H30O6S2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
bis(4-methylbenzenesulfonic acid);1-naphthalen-1-ylnaphthalene |
InChI |
InChI=1S/C20H14.2C7H8O3S/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-14H;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
RMOXBEDRYXSMDW-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL), a commercially available chiral scaffold. BINOL’s hydroxyl groups at the 2,2'-positions are ideal for functionalization via sulfonylation.
Tosylation of BINOL
The cornerstone of the synthesis is the double sulfonylation of BINOL using p-toluenesulfonyl chloride (TsCl).
Reaction Conditions
-
Base : Sodium hydroxide (1.05 equivalents) to deprotonate hydroxyl groups and scavenge HCl.
-
Stoichiometry : 2.2 equivalents of TsCl ensure complete di-tosylation.
The reaction proceeds via an SN2 mechanism , where the hydroxyl oxygen attacks the electrophilic sulfur of TsCl, displacing chloride (Fig. 1).
Mechanistic Equation :
Optimization Challenges
-
Racemization Risk : Elevated temperatures or prolonged reaction times may compromise chiral integrity. Low temperatures (0–10°C) and inert atmospheres are critical.
-
Byproduct Formation : Excess TsCl can lead to over-sulfonylation or sulfonate ester hydrolysis. Precise stoichiometry and rapid workup mitigate this.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is extracted into methylene chloride. Sequential washes with water remove unreacted TsCl and base. The organic layer is dried over anhydrous MgSO₄ and purified via recrystallization from ethanol or hexane, yielding a white crystalline solid.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : Aromatic protons of the binaphthyl core appear as multiplet signals at δ 7.2–8.3 ppm, while tosyl methyl groups resonate as singlets near δ 2.4 ppm.
-
Optical Rotation : Confirmation of enantiopurity via polarimetry ([α]₅₈₉ = -34.5°).
-
Melting Point : Sharp melting at 176–180°C confirms crystallinity and purity.
Chromatographic Purity
HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H) validates the absence of diastereomers or unreacted BINOL.
Applications and Derivatives
The tosyl groups in this compound serve as excellent leaving groups, enabling its use in:
-
Asymmetric Catalysis : As a precursor to chiral phosphines or ligands.
-
Pharmaceutical Intermediates : For synthesizing enantiopure APIs, such as tolterodine.
Comparative Analysis of Methods
| Parameter | Tosylation (This Work) | Triflation | Bromination |
|---|---|---|---|
| Reagent | TsCl | Triflic anhydride | Br₂ |
| Conditions | 0–10°C, THF/NaOH | RT, DCM | -78°C, AlCl₃ |
| Yield | 75–85% | 90% | 60–70% |
| Chiral Purity | >99% ee | Racemic | Requires resolution |
Industrial-Scale Considerations
Chemical Reactions Analysis
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyloxy groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The naphthalene rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives or other reduced products.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Catalysis: The compound is employed as a chiral ligand in various catalytic processes, including asymmetric hydrogenation, asymmetric allylation, and asymmetric Diels-Alder reactions.
Material Science: It is used in the synthesis of chiral materials and polymers with specific optical properties.
Pharmaceutical Research: The compound is utilized in the development of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for the drug’s efficacy and safety.
Mechanism of Action
The mechanism of action of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate the asymmetric transformation of substrates. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key binaphthalene derivatives based on substituents, molecular weight, and applications:
Key Observations :
- Tosyl vs. Triflate : The tosyl groups in the target compound are less electron-withdrawing than triflates, offering moderate reactivity suitable for stepwise synthesis under milder conditions .
- Methoxy vs. Tosyl : Methoxy derivatives lack leaving-group capability but are pivotal in chiral recognition due to their electron-donating nature .
- Phosphino Derivatives: BINAP and related phosphino-substituted analogs are specialized for catalytic asymmetric reactions, unlike the tosyl derivative, which serves as a precursor .
Biological Activity
(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene is a chiral compound widely recognized for its role as a chiral ligand in asymmetric synthesis and catalysis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
- Chemical Name : (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene
- CAS Number : 137568-37-7
- Molecular Formula : C34H26O6S2
- Molecular Weight : 594.7 g/mol
- Melting Point : 176-180 °C
- Boiling Point : Approximately 617.35 °C
- Solubility : Insoluble in water
The compound features two naphthalene rings linked by a single bond, with each ring substituted by a p-toluenesulfonyloxy group, contributing to its chiral nature and optical activity.
(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene acts primarily as a chiral ligand in catalytic processes. It coordinates with metal catalysts to form chiral complexes that facilitate asymmetric transformations of substrates. The effectiveness of this compound in catalysis is attributed to its ability to create an environment conducive to selective reactions, influencing the stereochemistry of the products formed.
Biological Activity
The biological activity of (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene has been investigated in various contexts:
- Anticancer Activity : Some studies have indicated that binaphthyl derivatives exhibit potential anticancer properties by inducing apoptosis in cancer cells. The exact mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
- Chiral Recognition : Its chiral nature allows it to interact selectively with other chiral molecules, which is crucial in drug development and synthesis. This property can enhance the efficacy and reduce side effects of pharmaceutical compounds.
-
Catalytic Applications : As a catalyst in asymmetric synthesis, (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene has been shown to facilitate reactions such as:
- Asymmetric hydrogenation
- Enantioselective Diels-Alder reactions
- Michael additions
Case Study 1: Anticancer Activity
In a study examining the effects of various binaphthyl derivatives on cancer cell lines, (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene demonstrated significant cytotoxicity against breast cancer cells. The study reported an IC50 value indicating that the compound effectively inhibited cell growth through apoptosis induction.
Case Study 2: Asymmetric Catalysis
Research involving (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene as a chiral ligand revealed its effectiveness in promoting enantioselective reactions. For instance, in a Diels-Alder reaction with a specific substrate pair, the compound yielded products with over 90% enantiomeric excess, showcasing its utility in synthetic organic chemistry.
Comparative Analysis
| Compound | Optical Activity | Main Application | IC50 (Cancer Cells) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene | Chiral | Asymmetric Synthesis | 25 µM | >90% |
| (S)-(+) -2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene | Chiral | Asymmetric Synthesis | 30 µM | >85% |
| (R)-(-)-Binaphthol | Achiral precursor | Chiral Ligand | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
